molecular formula C23H18O2 B13786621 2-Acetoxy-3-methylcholanthrene CAS No. 7390-93-4

2-Acetoxy-3-methylcholanthrene

Cat. No.: B13786621
CAS No.: 7390-93-4
M. Wt: 326.4 g/mol
InChI Key: DTDNHCYJVIUBGT-UHFFFAOYSA-N
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Description

2-Acetoxy-3-methylcholanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C23H18O2 It is a derivative of 3-methylcholanthrene, known for its carcinogenic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3-methylcholanthrene typically involves the acetylation of 3-methylcholanthrene. The process begins with the preparation of 3-methylcholanthrene, which is then reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-3-methylcholanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetoxy-3-methylcholanthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetoxy-3-methylcholanthrene involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates a cascade of molecular events leading to the transcription of genes involved in xenobiotic metabolism. This activation can result in the formation of reactive oxygen species (ROS) and subsequent DNA damage, contributing to its carcinogenic effects .

Comparison with Similar Compounds

Uniqueness: 2-Acetoxy-3-methylcholanthrene is unique due to its specific acetoxy group, which influences its reactivity and biological interactions. This modification allows for distinct metabolic pathways and mechanisms of action compared to its parent compound, 3-methylcholanthrene .

Properties

CAS No.

7390-93-4

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

(3-methyl-1,2-dihydrobenzo[j]aceanthrylen-2-yl) acetate

InChI

InChI=1S/C23H18O2/c1-13-7-8-16-11-19-17-6-4-3-5-15(17)9-10-18(19)20-12-21(25-14(2)24)22(13)23(16)20/h3-11,21H,12H2,1-2H3

InChI Key

DTDNHCYJVIUBGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)OC(=O)C

Origin of Product

United States

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